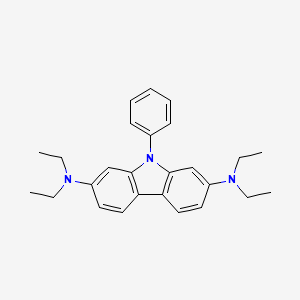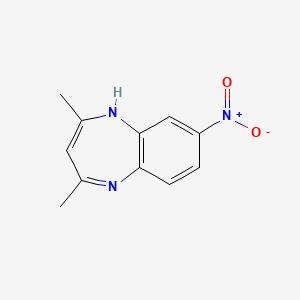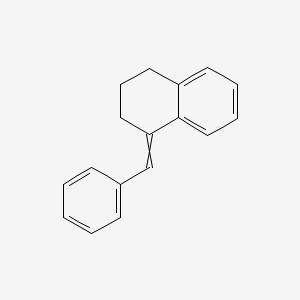
(4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate is an organoiodine compound that features a positively charged iodine atom bonded to both a 4-chlorophenyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate typically involves the reaction of iodobenzene with 4-chloroiodobenzene in the presence of a suitable oxidizing agent. One common method involves the use of hydrogen peroxide as the oxidant in an acidic medium, which facilitates the formation of the iodonium ion. The reaction is typically carried out at room temperature to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent product quality and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the iodine center is further oxidized.
Reduction: It can also undergo reduction reactions, leading to the formation of iodobenzene and 4-chloroiodobenzene.
Substitution: The iodonium ion can be substituted by nucleophiles, resulting in the formation of new carbon-iodine bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed
Oxidation: Higher oxidation states of iodine compounds.
Reduction: Iodobenzene and 4-chloroiodobenzene.
Substitution: Various substituted iodobenzene derivatives.
Applications De Recherche Scientifique
(4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a radiolabeling agent in diagnostic imaging.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate involves the formation of a highly reactive iodonium ion, which can interact with various nucleophiles. The positively charged iodine center acts as an electrophile, facilitating the formation of new bonds with nucleophilic species. This reactivity is harnessed in various synthetic applications, where the iodonium ion serves as a versatile intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromophenyl)(phenyl)iodanium hydrogen sulfate: Similar structure but with a bromine atom instead of chlorine.
(4-Methylphenyl)(phenyl)iodanium hydrogen sulfate: Similar structure but with a methyl group instead of chlorine.
(4-Nitrophenyl)(phenyl)iodanium hydrogen sulfate: Similar structure but with a nitro group instead of chlorine.
Uniqueness
(4-Chlorophenyl)(phenyl)iodanium hydrogen sulfate is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and stability. The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the iodine center, making it more reactive towards nucleophiles compared to its analogs with electron-donating groups.
Propriétés
Numéro CAS |
115973-96-1 |
|---|---|
Formule moléculaire |
C12H10ClIO4S |
Poids moléculaire |
412.63 g/mol |
Nom IUPAC |
(4-chlorophenyl)-phenyliodanium;hydrogen sulfate |
InChI |
InChI=1S/C12H9ClI.H2O4S/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;1-5(2,3)4/h1-9H;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
VCMSJICAKXYBSQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)Cl.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


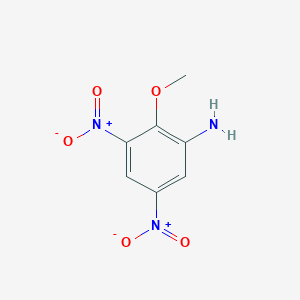
![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
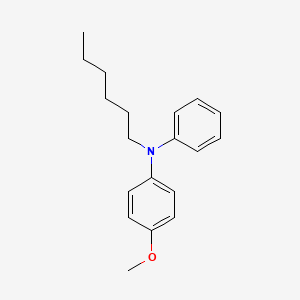
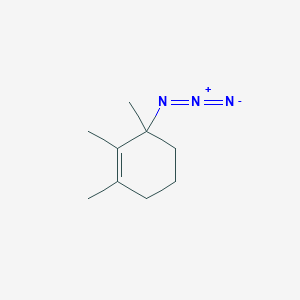
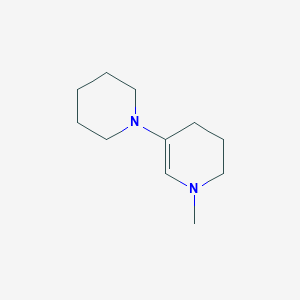
![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)
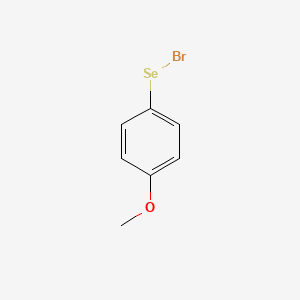
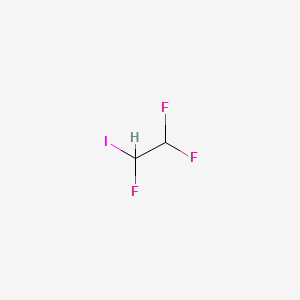
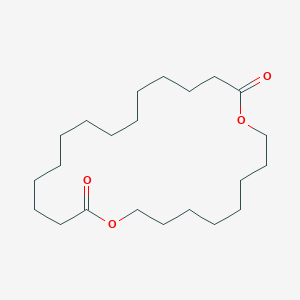
![N-(4'-Acetamido[1,1'-biphenyl]-4-yl)-N-nitrosoacetamide](/img/structure/B14301451.png)
![4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one)](/img/structure/B14301457.png)
